

Revolutionizing Enalapril Analysis: A UHPLC Approach for Superior Separation of Degradants

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Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

Cat. No.: *B127858*

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Introduction

Enalapril, an essential angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure. The stability of Enalapril is a critical quality attribute, as it can degrade into several impurities, primarily Enalaprilat and Diketopiperazine (DKP), through hydrolysis and intramolecular cyclization, respectively. The rate and pathway of degradation are significantly influenced by pH, with DKP being the major degradant below pH 5 and Enalaprilat dominating at pH 5 or above. Ensuring the purity and stability of Enalapril formulations is paramount for patient safety and therapeutic efficacy. This application note presents a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and efficient separation of Enalapril from its key degradants, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC methods.

Key Degradation Products of Enalapril

- Enalaprilat: The active metabolite of Enalapril, formed by hydrolysis of the ethyl ester group.
- Diketopiperazine (DKP): An inactive cyclic degradation product formed through an intramolecular condensation reaction.

Advantages of the UHPLC Method

This UHPLC method provides a significant advancement in the analysis of Enalapril and its related substances, offering:

- **Superior Resolution:** Enhanced separation of Enalapril, Enalaprilat, and DKP.
- **Reduced Analysis Time:** Significantly shorter run times compared to conventional HPLC methods, increasing sample throughput.
- **Increased Sensitivity:** Improved detection and quantification of impurities at low levels.
- **Solvent Efficiency:** Lower consumption of mobile phase, leading to cost savings and reduced environmental impact.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated UHPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV detector is recommended.

Parameter	Condition
UHPLC System	Agilent 1290 Infinity II or equivalent
Column	ZORBAX Eclipse XDB-C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	0.4 mL/min
Column Temperature	40°C
Detection Wavelength	215 nm
Injection Volume	2 μ L

Preparation of Solutions

Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 μ m membrane filter.

Standard Stock Solution (1000 μ g/mL of Enalapril Maleate): Accurately weigh and dissolve 25 mg of Enalapril Maleate reference standard in a 25 mL volumetric flask with Mobile Phase A.

Degradant Stock Solutions (1000 μ g/mL): Separately prepare stock solutions of Enalaprilat and Diketopiperazine reference standards at a concentration of 1000 μ g/mL in Mobile Phase A.

Working Standard Solution (100 μ g/mL): Dilute the Standard Stock Solution with Mobile Phase A to obtain a final concentration of 100 μ g/mL.

Spiked Sample Solution: Prepare a solution of Enalapril Maleate at 100 μ g/mL and spike it with Enalaprilat and DKP to achieve a final concentration of 1 μ g/mL for each degradant.

Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	85	15
5.0	50	50
6.0	85	15
8.0	85	15

Quantitative Data Summary

The developed UHPLC method demonstrates excellent performance in separating Enalapril from its primary degradation products. The following table summarizes the typical retention times and resolution values obtained.

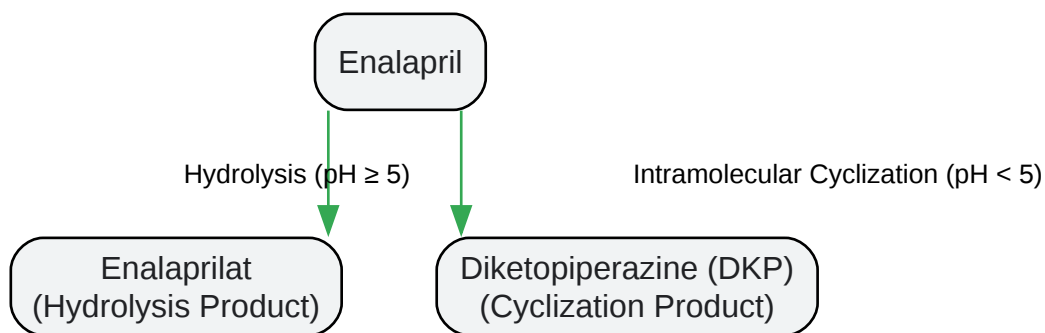
Compound	Retention Time (min)	Resolution (Rs)
Enalaprilat	~ 2.5	-
Diketopiperazine	~ 3.8	> 4.0
Enalapril	~ 4.5	> 3.0

System Suitability: The system suitability was evaluated by five replicate injections of the working standard solution. The results are summarized below.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	≤ 2.0	~ 1.2
Theoretical Plates (N)	≥ 10000	> 15000
% RSD of Peak Area	$\leq 2.0\%$	< 1.0%

Visualizations

Enalapril Degradation Pathway



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Caption: Degradation pathway of Enalapril.

UHPLC Experimental Workflow



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Caption: UHPLC analysis workflow.

Conclusion

The presented UHPLC method provides a rapid, sensitive, and high-resolution approach for the simultaneous determination of Enalapril and its principal degradation products, Enalaprilat and Diketopiperazine. This method is suitable for routine quality control analysis and stability studies of Enalapril in pharmaceutical formulations, enabling researchers and drug development professionals to ensure product quality and patient safety with greater efficiency. The detailed protocol and validated performance data herein serve as a comprehensive guide for the implementation of this advanced analytical technique.

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